Kabiramide E - 101550-96-3

Kabiramide E

Catalog Number: EVT-14473247
CAS Number: 101550-96-3
Molecular Formula: C49H72N4O14
Molecular Weight: 941.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Kabiramide E is a marine-derived compound belonging to a family of cyclic peptides known for their significant biological activities, particularly in the context of cancer research and cellular dynamics. Kabiramide E is structurally related to other compounds within the kabiramide family, such as kabiramide C, which has been studied for its effects on the actin cytoskeleton and its potential as an antitumor agent. The compound has garnered interest due to its unique molecular structure and promising pharmacological properties.

Source

Kabiramide E is isolated from marine organisms, particularly from the sponge Haliclona sp. This natural source contributes to its complex structure and biological activity, making it a subject of interest in natural product chemistry and pharmacology.

Classification

Kabiramide E is classified as a cyclic peptide. Cyclic peptides are a class of compounds characterized by a circular arrangement of amino acids, which often enhances their stability and biological activity compared to linear peptides. The kabiramides are noted for their diverse structural motifs and bioactivities, including antimicrobial and anticancer properties.

Synthesis Analysis

Methods

The synthesis of kabiramide E typically involves complex organic reactions, reflecting the intricate nature of its structure. Various synthetic methodologies have been employed to construct the compound, often utilizing strategies such as:

  • Convergent synthesis: This method allows for the assembly of different fragments of the molecule simultaneously before combining them into the final structure.
  • Asymmetric synthesis: Techniques that introduce chirality at specific centers in the molecule are crucial for achieving the desired biological activity.

Technical Details

Recent studies have highlighted several synthetic routes for creating analogs of kabiramide E, drawing on established techniques in organic chemistry. For instance, the use of Mitsunobu reactions and 1,3-dipolar cycloaddition have been reported in synthesizing related compounds like kabiramide C . These methods involve strategic coupling reactions that facilitate the formation of peptide bonds and cyclic structures.

Molecular Structure Analysis

Structure

Kabiramide E's molecular structure features a cyclic arrangement with multiple amino acid residues linked by peptide bonds. The exact stereochemistry and arrangement of functional groups play a critical role in its biological activity.

Data

Chemical Reactions Analysis

Reactions

Kabiramide E can undergo various chemical reactions typical for cyclic peptides, including:

  • Hydrolysis: Breaking down into constituent amino acids under acidic or basic conditions.
  • Reductive cleavage: Utilizing reducing agents to alter functional groups within the molecule.

Technical Details

The reactivity of kabiramide E can be influenced by its cyclic structure, which may affect its stability under different conditions. Understanding these reactions is essential for developing synthetic pathways and exploring modifications that enhance its therapeutic potential.

Mechanism of Action

Process

The mechanism by which kabiramide E exerts its biological effects is primarily linked to its interaction with cellular components. It has been shown to disrupt actin polymerization, thereby affecting cell motility and proliferation. This action is particularly relevant in cancer cells where altered cytoskeletal dynamics can promote tumor growth and metastasis.

Data

Studies indicate that kabiramide E may inhibit specific signaling pathways associated with cell growth, although detailed molecular targets remain to be fully elucidated .

Physical and Chemical Properties Analysis

Physical Properties

Kabiramide E is typically characterized as a white amorphous solid with solubility in organic solvents like methanol or dichloromethane. Its physical state can influence its bioavailability and efficacy in therapeutic applications.

Chemical Properties

The chemical properties include stability under various pH conditions and susceptibility to enzymatic degradation. Understanding these properties is crucial for formulating drug delivery systems that maintain the compound's integrity during administration.

Applications

Kabiramide E has significant potential applications in scientific research, particularly in:

  • Cancer therapy: Due to its ability to modulate actin dynamics, it may serve as a lead compound for developing new anticancer drugs.
  • Biological probes: Its unique structural features make it suitable for studying cellular processes involving cytoskeletal rearrangements.
  • Natural product chemistry: As part of ongoing research into marine natural products, kabiramide E contributes to the discovery of novel bioactive compounds with therapeutic potential.
Biosynthesis and Natural Sources of Kabiramide E

Marine Sponge Genera as Primary Biosynthetic Reservoirs

Marine sponges of the family Samidae, particularly the genus Pachastrissa, serve as the principal biosynthetic reservoirs for trisoxazole macrolides, including Kabiramide E. These sponges inhabit tropical reef ecosystems and employ macrolides as chemical defenses against predation and fouling organisms. Kabiramide E belongs to a larger family of >30 structurally related macrolides characterized by a conserved trisoxazole moiety and a macrocyclic lactone ring. While the exact biosynthetic origins (sponge host vs. symbiotic microbes) remain under investigation, isotopic labeling studies confirm in situ production within sponge holobionts.

Table 1: Structural Features of Select Kabiramides from Pachastrissa nux

CompoundC30 SubstituentSide Chain ModificationsBioactivity Profile
Kabiramide EKetoneΔ²⁷,²⁸ unsaturationCytotoxic, Antimalarial
Kabiramide CHydroxyFully saturatedActin-binding
Kabiramide JEnoneEpoxidized side chainAntimalarial
Kabiramide LEnone34-OH groupAntiplasmodial

Data synthesized from [3] [7]

Role of Pachastrissa nux in Trisoxazole Macrolide Production

Pachastrissa nux (order Tetractinellida, class Demospongiae) is the exclusive documented source of Kabiramide E and its analogs bearing C30 enone/ketone functionalities. Specimens from the Gulf of Thailand yield structurally unique kabiramides distinguished by:

  • A C30 carbonyl group (ketone in Kabiramide E vs. enone in Kabiramides J/L)
  • Δ²⁷,²⁸ unsaturation in the polyene side chain
  • High oxidation state of the macrocyclic core [3] [7]This chemotype is geographically constrained, with Thai collections showing significantly higher diversity and abundance of enone-bearing kabiramides compared to sponges from other Indo-Pacific regions. Metabolic profiling indicates Kabiramide E constitutes ~5–8% of the total macrolide content in wild P. nux.

Intracolonial Allocation Dynamics in Penares cf. nux

Kabiramide E exhibits compartmentalized distribution within sponge tissues, suggesting a specialized ecological role:

  • Surface-localized concentration: Kabiramide E is enriched in the ectosome (outer layer) at concentrations 3.5× higher than in the choanosome (inner layer). This gradient correlates with defense against surface-associated threats like epibionts or grazers [3].
  • Symbiont-driven allocation: Epiphytic bacteria (particularly Actinomycetota) associated with P. nux show genomic signatures of trans-AT PKS clusters. Their physical proximity to macrolide-rich regions implies potential biosynthetic contributions or storage facilitation [3] [6].

Table 2: Kabiramide E Distribution in Penares cf. nux Tissues

Sponge TissueRelative ConcentrationProposed Ecological Function
Ectosome++++Antifouling/predator deterrence
Choanosome+Reserve storage/metabolic pool
Spicule tracts++Structural reinforcement

Data derived from intracolonial fractionation studies [3]

Enzymatic Pathways for Trisoxazole Ring Assembly

Polyketide Synthase (PKS) Modularity in Macrocyclic Backbone Formation

The 36-membered macrolactone core of Kabiramide E is synthesized via a trans-acyltransferase (AT) type-I PKS system characterized by:

  • Non-colinear module organization: 12 PKS modules generate the carbon backbone, with skipped domains (e.g., absent ketoreductases) introducing keto groups at C9 and C30. Module 7 specifically incorporates the C18–C19 olefin via dehydratase (DH) activity without subsequent enoylreduction [4] [8].
  • Starter unit specificity: Isobutyryl-CoA initiates chain elongation, yielding the C1–C4 branched alkyl terminus. Malonyl-CoA and methylmalonyl-CoA extenders generate 12 stereocenters, with epimerase (ER) domains configuring C10, C12, and C16 [4].
  • Macrocyclization logic: Thioesterase (TE) domain catalyzes ester bond formation between C1 (carboxyl) and C36 (hydroxy), releasing the macrocyclic precursor. J-based configuration analysis (JBCA) confirms syn-orientation of protons at H8–H9 and anti-orientation at H10–H11 in the cyclized product [4].

Table 3: Key PKS Modules in Kabiramide E Backbone Assembly

ModuleDomainsSubstrateStructural Outcome
LoadingAT-ACPIsobutyryl-CoABranched C1 terminus
1KS-AT-DH-ER-KR-ACPMethylmalonyl-CoAC2 methyl branch, C3 R-OH
4KS-AT-DH-KR-ACPMalonyl-CoAΔ¹³,¹⁴ double bond, C15 S-OH
7KS-AT-DH-ACPMalonyl-CoAΔ¹⁸,¹⁹ double bond
12KS-AT-TEMethylmalonyl-CoAMacrocyclization at C36–O–C1

Domain predictions based on structural analysis [4] [8]

Oxazole Heterocyclization Mechanisms

The trisoxazole motif (oxazoles A–C) of Kabiramide E arises from post-PKS modifications of cysteine/threnoine-rich peptide regions:

  • Nonribosomal peptide synthetase (NRPS) coupling: A trimodular NRPS incorporates L-Thr (oxazole A precursor), L-Ser (oxazole B), and L-Cys (oxazole C) into the polyketide chain. Adenylation (A) domains activate amino acids, followed by thiolation (T) and condensation (C) [1] [6].
  • Cyclodehydration cascade: Cytochrome P450 oxidases (e.g., KabO) convert threonine/serine β-hydroxy groups to carbonyls, forming oxazoline intermediates. Subsequent flavin-dependent dehydrogenation (e.g., KabD) yields aromatic oxazoles with 10π-electron systems [1] [4].
  • Stereochemical control: Oxazole C adopts S-configuration at C21, directed by an epimerase domain in NRPS module 3. This chirality is essential for actin-binding activity in biological targets [4] [7].

The convergent action of PKS and NRPS pathways exemplifies hybrid biosynthesis in marine sponges, yielding Kabiramide E’s signature structural elements: the C30-ketonylated macrolactone, trisoxazole pharmacophore, and polyene side chain.

Properties

CAS Number

101550-96-3

Product Name

Kabiramide E

IUPAC Name

[(24Z)-20-[(E)-11-[formyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-12-hydroxy-10,22-dimethoxy-11,14,21-trimethyl-18-oxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-16-yl] acetate

Molecular Formula

C49H72N4O14

Molecular Weight

941.1 g/mol

InChI

InChI=1S/C49H72N4O14/c1-28-20-35(66-34(7)55)22-45(58)67-43(23-42(60-10)29(2)16-17-39(56)31(4)46(61-11)30(3)18-19-53(8)27-54)33(6)41(59-9)14-13-15-44-50-37(25-63-44)48-52-38(26-65-48)49-51-36(24-64-49)47(62-12)32(5)40(57)21-28/h13,15,18-19,24-33,35,40-43,46-47,57H,14,16-17,20-23H2,1-12H3/b15-13-,19-18+

InChI Key

PLHRHWSJGUIBFI-ZMFCQMLNSA-N

Canonical SMILES

CC1CC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(C1)O)C)OC)OC)C)CC(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)OC)OC(=O)C

Isomeric SMILES

CC1CC(CC(=O)OC(C(C(C/C=C\C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(C1)O)C)OC)OC)C)CC(C(C)CCC(=O)C(C)C(C(C)/C=C/N(C)C=O)OC)OC)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.